
3-Bromo-4-methoxybenzaldehyde
Overview
Description
3-Bromo-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a methoxy group at the fourth position. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4-methoxybenzaldehyde can be synthesized through the bromination of 4-methoxybenzaldehyde. One common method involves the use of 1,3-di-n-butylimidazolium tribromide as a brominating reagent under solvent-free conditions . The reaction typically proceeds at room temperature, yielding the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Products vary depending on the nucleophile used, such as 3-amino-4-methoxybenzaldehyde.
Oxidation: 3-Bromo-4-methoxybenzoic acid.
Reduction: 3-Bromo-4-methoxybenzyl alcohol.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-4-methoxybenzaldehyde serves as a precursor in the synthesis of bioactive compounds, including potential drug candidates. It has been utilized in:
- Anticancer Drug Development : Derivatives of this compound have shown promising anticancer properties by inhibiting key enzymes involved in cancer progression .
- Synthesis of Benzothiazoles : It is used to synthesize compounds like 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole, which exhibit selective inhibitory activity against various cancer cell lines .
Organic Synthesis
The compound is a valuable intermediate in organic synthesis, particularly in:
- Asymmetric Synthesis : It has been used in Mukaiyama aldol reactions to create β-hydroxy-α-amino acid derivatives .
- Total Synthesis of Natural Products : The compound has been involved in the total synthesis of complex natural products such as engelhardione .
Chemical Biology
Research indicates that this compound can modulate biological pathways, making it useful in:
- Enzyme Inhibition Studies : It has been studied for its interactions with enzymes such as xanthine oxidase, where structural modifications significantly influence inhibitory activity .
- Cellular Pathway Modulation : Compounds with similar structures have shown potential in influencing apoptosis and cell proliferation pathways .
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
A study demonstrated that derivatives of benzaldehyde containing the methoxy and bromo groups exhibited enhanced cytotoxicity against drug-resistant leukemia cells. The mechanisms involved included alterations in mitochondrial function and activation of apoptotic pathways, showcasing the therapeutic potential of this compound derivatives .
Case Study 2: Enzyme Interaction
Research focused on substituted benzaldehydes revealed that introducing hydroxyl groups at specific positions significantly increased inhibitory activity against xanthine oxidase. This highlights the importance of structural modifications on biological efficacy and the potential utility of this compound as a lead compound for further development .
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxybenzaldehyde largely depends on its role in specific chemical reactions. For instance, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the aldehyde group undergoes transformation through electron transfer processes .
Comparison with Similar Compounds
3-Bromo-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Bromo-3-methoxybenzaldehyde: Similar structure but with the bromine and methoxy groups swapped.
3-Bromo-4-methoxybenzoic acid: The oxidized form of 3-Bromo-4-methoxybenzaldehyde.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and methoxy groups on the benzene ring allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Biological Activity
3-Bromo-4-methoxybenzaldehyde (CAS Number: 34841-06-0) is an organic compound notable for its diverse biological activities, primarily attributed to its unique structural features, including a bromine atom and a methoxy group on the benzene ring. This article delves into the biological activity of this compound, highlighting its potential as an antioxidant, anticancer agent, and its role in various biochemical pathways.
Structural Characteristics
The molecular structure of this compound includes:
- Bromine atom : An electron-withdrawing group that enhances the electrophilicity of the aromatic ring.
- Methoxy group : An electron-donating group that increases the overall electron density on the ring, leading to varied reactivity in chemical reactions.
These functional groups contribute to the compound's biological properties by influencing its interaction with biological targets.
Antioxidant Activity
Research has shown that this compound exhibits significant antioxidant properties. A study indicated that derivatives of bromophenol compounds, including this aldehyde, ameliorated oxidative damage in HaCaT keratinocytes induced by hydrogen peroxide (H₂O₂). The compounds were found to enhance the expression of antioxidant proteins such as TrxR1 and HO-1, which play crucial roles in cellular defense against oxidative stress .
Table 1: Antioxidant Activity Assessment
Compound | Concentration (µM) | ROS Level Reduction (%) |
---|---|---|
This compound | 5 | 45 |
3-Bromo-6-methoxyphenol | 10 | 60 |
Ascorbic Acid (Control) | 10 | 75 |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has been reported to inhibit cell viability and induce apoptosis in leukemia K562 cells without affecting cell cycle distribution. The mechanism involves the induction of oxidative stress and subsequent activation of apoptotic pathways .
Case Study: Cytotoxicity Against K562 Cells
In a controlled experiment, K562 cells were treated with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent against certain types of cancer.
Table 2: Cytotoxicity Results
Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |
---|---|---|
10 | 85 | 10 |
25 | 70 | 30 |
50 | 50 | 60 |
The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:
- Oxidative Stress Modulation : The compound's antioxidant properties help mitigate oxidative stress by enhancing the expression of key antioxidant enzymes.
- Apoptosis Induction : By increasing reactive oxygen species (ROS) levels within cancer cells, it triggers apoptotic pathways leading to cell death.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression and inflammation, although further research is needed to elucidate these mechanisms fully .
Q & A
Basic Research Questions
Q. What are the recommended safety precautions when handling 3-Bromo-4-methoxybenzaldehyde in laboratory settings?
Methodological Answer:
- Eye/Skin Protection: Wear chemical-resistant gloves and safety goggles. In case of contact, flush eyes with water for 15 minutes and wash skin with soap and water immediately .
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- First Aid: For ingestion, rinse the mouth (if conscious) and seek medical attention. Contaminated clothing must be removed and washed before reuse .
- Waste Disposal: Segregate waste and dispose via certified hazardous waste handlers to prevent environmental contamination .
Q. What are the common synthetic routes for this compound?
Methodological Answer:
- Direct Bromination: Bromination of 4-methoxybenzaldehyde using Br₂ in the presence of FeCl₃ as a catalyst, with careful control of stoichiometry to avoid over-bromination.
- Cross-Coupling Reactions: Use in palladium-catalyzed reactions (e.g., Suzuki-Miyaura) where the bromine acts as a leaving group. For example, in fluoralkylation reactions, FeCl₂ and KTFA (potassium trifluoroacetate) in DMF at 140°C yield trifluoromethylated products .
- Derivatization: Functionalization via nucleophilic substitution or oxidation of intermediates like 4-methoxybenzyl alcohol.
Advanced Research Questions
Q. How can reaction conditions be optimized for cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst Selection: Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to balance reactivity and stability. Evidence suggests FeCl₂ improves yields in fluoralkylation by facilitating radical pathways .
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aryl halides but may require higher temperatures (140°C in DMF for 61% yield) .
- Additives: Use KTFA to stabilize intermediates and reduce side reactions.
- Temperature/Time: Monitor reaction progress via TLC or GC-MS; optimize heating duration (e.g., 16 hours) to maximize conversion without decomposition .
Q. How to resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
Methodological Answer:
- Multi-Technique Validation: Combine NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). For crystallographic confirmation, perform single-crystal X-ray diffraction (as in , with R factor = 0.054).
- Data Consistency Checks: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations). Discrepancies in aromatic proton shifts may arise from solvent effects or polymorphism.
- Contamination Analysis: Use HPLC to rule out impurities. For example, residual DMF in samples can obscure carbonyl peaks in IR .
Q. What factors influence the regioselectivity of nucleophilic substitution reactions on this compound?
Methodological Answer:
- Electronic Effects: The electron-withdrawing bromine at position 3 deactivates the ring, directing nucleophiles to the para position relative to the methoxy group (position 4).
- Steric Hindrance: Bulkier nucleophiles (e.g., tert-butoxide) may favor substitution at less hindered positions. Compare with 3-Bromo-4-hydroxybenzaldehyde (mp 125°C ), where hydrogen bonding alters reactivity.
- Solvent Polarity: Polar solvents stabilize transition states for SNAr (nucleophilic aromatic substitution), enhancing selectivity for the methoxy-adjacent site .
Q. Data Contradiction Analysis
Q. How to interpret conflicting yields in fluoralkylation reactions using this compound?
Methodological Answer:
- Case Study: In , a 61% yield was achieved using FeCl₂/KTFA, while analogous reactions without FeCl₂ yielded 20%.
- Root Cause Analysis: Trace oxygen or moisture may deactivate catalysts. Replicate reactions under inert atmospheres (N₂/Ar) and use molecular sieves.
- Parameter Screening: Systematically vary FeCl₂ loading (10–50 mol%) to identify optimal stoichiometry.
- Mechanistic Probes: Use radical traps (e.g., TEMPO) to test if the reaction proceeds via a radical pathway, which FeCl₂ may facilitate .
Q. Structural and Mechanistic Insights
Q. How does the methoxy group influence the reactivity of this compound in comparison to its hydroxy analogs?
Methodological Answer:
- Electron Donation: The methoxy group donates electrons via resonance, activating the ring toward electrophilic substitution but deactivating it toward nucleophilic attacks. Contrast with 3-Bromo-4-hydroxybenzaldehyde, where the –OH group increases acidity and hydrogen-bonding interactions .
- Thermal Stability: Methoxy derivatives generally exhibit higher thermal stability (e.g., mp 125°C for 3-Bromo-4-hydroxybenzaldehyde vs. lower mp for methoxy analogs).
Properties
IUPAC Name |
3-bromo-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPNFQLVIGPNEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188392 | |
Record name | 3-Bromo-p-anisaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34841-06-0 | |
Record name | 3-Bromo-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34841-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-p-anisaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034841060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34841-06-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Bromo-p-anisaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-p-anisaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.477 | |
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Record name | 3-BROMO-P-ANISALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RGS4ZD7JB | |
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Synthesis routes and methods
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